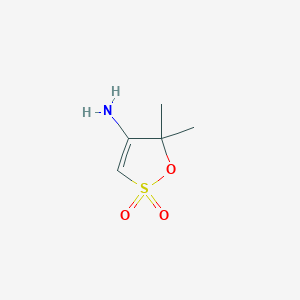
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide, also known as DMADO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMADO is a versatile compound that can be synthesized using different methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide is not fully understood, but it has been suggested that it works by inhibiting certain enzymes and proteins in the body. For example, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function. 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has also been found to inhibit the replication of certain viruses and bacteria, making it a potential antiviral and antibacterial agent.
Efectos Bioquímicos Y Fisiológicos
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have several biochemical and physiological effects. In animal studies, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain. It has also been found to have anti-inflammatory effects, reducing the levels of inflammatory cytokines in the body. 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have a low toxicity profile, making it a potential candidate for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has some limitations, including its low solubility in water and its potential to react with certain chemicals, which can affect its stability.
Direcciones Futuras
There are several future directions for the research and development of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide. One potential direction is the further investigation of its anticancer properties, particularly in combination with other chemotherapeutic agents. Another direction is the development of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide-based insecticides and fungicides, which could provide a safer and more sustainable alternative to synthetic pesticides. Additionally, the potential use of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide in the development of organic semiconductors and optoelectronic devices could lead to the development of more efficient and cost-effective technologies.
Métodos De Síntesis
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide can be synthesized using various methods, including the reaction of dimethyl sulfate with thiourea, the reaction of dimethylamine with sulfur dioxide, and the reaction of dimethylamine with sulfur trioxide. However, the most common method for synthesizing 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide is the reaction of dimethylamine with sulfur dioxide in the presence of hydrogen peroxide. This method has been found to be efficient and yields high-quality 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide.
Aplicaciones Científicas De Investigación
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have anticancer, antiviral, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In materials science, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have potential applications in the development of organic semiconductors and optoelectronic devices.
Propiedades
Número CAS |
195370-97-9 |
|---|---|
Nombre del producto |
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide |
Fórmula molecular |
C5H9NO3S |
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
5,5-dimethyl-2,2-dioxooxathiol-4-amine |
InChI |
InChI=1S/C5H9NO3S/c1-5(2)4(6)3-10(7,8)9-5/h3H,6H2,1-2H3 |
Clave InChI |
ILDNNQQRGDZACU-UHFFFAOYSA-N |
SMILES |
CC1(C(=CS(=O)(=O)O1)N)C |
SMILES canónico |
CC1(C(=CS(=O)(=O)O1)N)C |
Sinónimos |
5H-1,2-Oxathiol-4-amine, 5,5-dimethyl-, 2,2-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




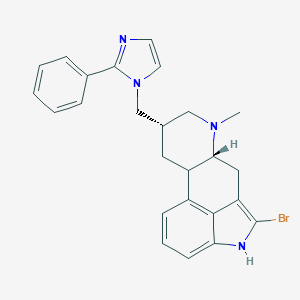
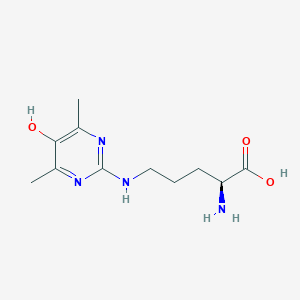
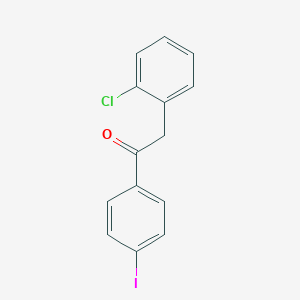
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)
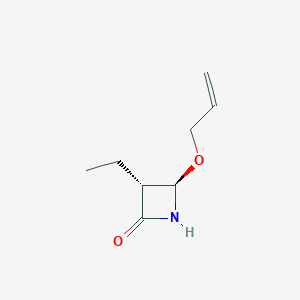
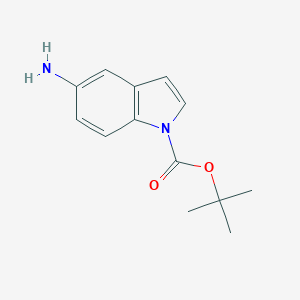
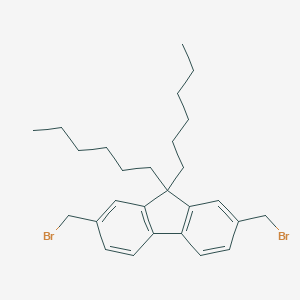
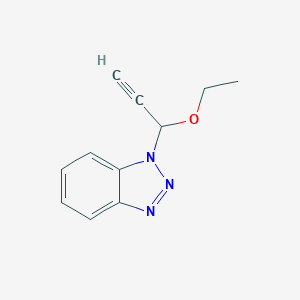
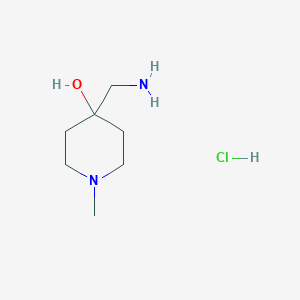
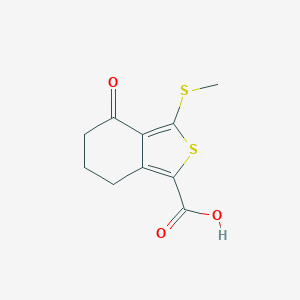
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)